N-(3-Chloro-4-hydroxybenzoyl)glycine
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Overview
Description
N-(3-Chloro-4-hydroxybenzoyl)glycine is an organic compound that features a benzoyl group substituted with a chlorine atom and a hydroxyl group, attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxybenzoyl)glycine typically involves the acylation of glycine with 3-chloro-4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-hydroxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-hydroxybenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-hydroxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the benzoyl moiety with chlorine and hydroxyl substitutions but lacks the glycine component.
4-Hydroxybenzoyl glycine: Similar structure but without the chlorine atom.
N-(4-Hydroxybenzoyl)glycine: Similar structure but with the hydroxyl group in a different position.
Uniqueness
N-(3-Chloro-4-hydroxybenzoyl)glycine is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety, combined with the glycine component. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90276-09-8 |
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Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-[(3-chloro-4-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)12)9(15)11-4-8(13)14/h1-3,12H,4H2,(H,11,15)(H,13,14) |
InChI Key |
XJEFUFUWOKGPND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)O |
Origin of Product |
United States |
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